Lipophilicity Modulation vs. Non-Fluorinated Analog
The presence of a 3-fluoro substituent in the target compound reduces lipophilicity relative to the non-fluorinated analog 1-[2-(4-bromophenoxy)ethyl]pyrrolidine. Computed XLogP3-AA for the target is 3.2 [1], whereas the non-fluorinated comparator has a predicted LogP of approximately 3.5–3.7 . This difference of ~0.3–0.5 log units, while moderate, is sufficient to influence passive permeability and metabolic clearance in a congeneric series.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (CAS 1081-73-8), predicted LogP ~3.5–3.7 |
| Quantified Difference | ΔLogP ≈ 0.3–0.5 units lower for the fluorinated target |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07) for target; comparator LogP estimated from ACD/Labs or analogous software as cited in ChemicalBook |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target promiscuity, a key selection factor when designing lead-like libraries.
- [1] PubChem Compound Summary for CID 65202892, XLogP3-AA value. View Source
